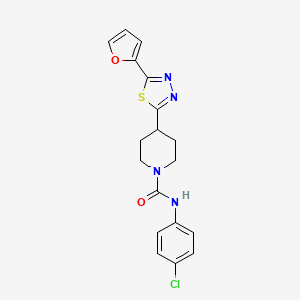![molecular formula C19H14FN5O2S3 B2885959 N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477214-96-3](/img/structure/B2885959.png)
N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14FN5O2S3 and its molecular weight is 459.53. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Treatment and Inhibition
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : Research on analogues of N-(benzo[d]thiazol-2-yl)acetamide compounds has identified them as potent inhibitors of PI3Kα and mTOR, crucial targets in cancer therapy. These compounds have shown efficacy both in vitro and in vivo, with modifications aiming to improve metabolic stability and reduce deacetylation, which is a common metabolic pathway affecting their potency (Stec et al., 2011).
Anticancer Screening of Imidazothiadiazole Analogs : Another study synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated them against various cancer cell lines. These compounds showed significant cytotoxicity, particularly against breast cancer, highlighting their potential as novel anticancer agents (Abu-Melha, 2021).
Synthesis of Novel Compounds
Src Kinase Inhibitory and Anticancer Activities : N-benzyl-substituted acetamide derivatives containing thiazole have been synthesized and evaluated for Src kinase inhibitory and anticancer activities. These derivatives showed promising results, particularly against human colon carcinoma and leukemia cell lines, indicating their potential for further development as anticancer drugs (Fallah-Tafti et al., 2011).
Antimicrobial Activities : Some novel derivatives have been synthesized and assessed for anti-inflammatory and antimicrobial activities. These studies demonstrate the versatility of N-(benzo[d]thiazol-2-yl)acetamide derivatives in generating compounds with potential biological benefits beyond cancer treatment, including the management of inflammation and microbial infections (Sunder et al., 2013).
Precursor in Pharmaceutical Development
Insecticidal Assessment Against Cotton Leafworm : Research has also explored the use of N-(benzo[d]thiazol-2-yl)acetamide derivatives as precursors for the synthesis of compounds with potential insecticidal properties. This highlights the broader applicability of these compounds in areas such as agriculture, where they could contribute to pest control strategies (Fadda et al., 2017).
Ultrasound Synthesis and Antibacterial Evaluation : The ultrasound-assisted synthesis of derivatives has been explored for efficient production methods, with some compounds showing promising antibacterial activities. This research underscores the potential for innovative synthesis techniques to enhance the pharmacological profiles of these compounds (Rezki, 2016).
Propiedades
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S3/c20-12-7-5-11(6-8-12)9-15(26)22-18-24-25-19(30-18)28-10-16(27)23-17-21-13-3-1-2-4-14(13)29-17/h1-8H,9-10H2,(H,21,23,27)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCRCHJGYBVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2885879.png)




![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)
![[2-(2-Acetylanilino)-2-oxoethyl] 3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B2885889.png)



![2-(4-Butoxyphenyl)-4-[(3-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2885895.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2885896.png)
![2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2885899.png)